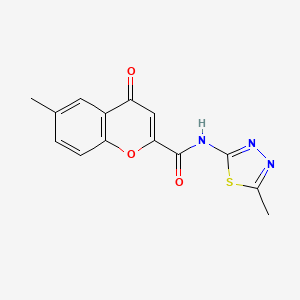6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15308293
Molecular Formula: C14H11N3O3S
Molecular Weight: 301.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H11N3O3S |
|---|---|
| Molecular Weight | 301.32 g/mol |
| IUPAC Name | 6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C14H11N3O3S/c1-7-3-4-11-9(5-7)10(18)6-12(20-11)13(19)15-14-17-16-8(2)21-14/h3-6H,1-2H3,(H,15,17,19) |
| Standard InChI Key | QJSXTFPFVVZAFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)C |
Introduction
Structural Elucidation and Molecular Features
Core Architecture and Substituent Effects
The molecule comprises a 4H-chromene backbone substituted with a methyl group at position 6, a ketone at position 4, and a carboxamide group at position 2 linked to a 5-methyl-1,3,4-thiadiazole ring. The chromone core (benzopyran-4-one) provides a planar, aromatic system that facilitates π-π stacking interactions with biological targets, while the thiadiazole moiety introduces electron-deficient regions capable of hydrogen bonding and dipole interactions .
Crystallographic analyses of analogous N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveal that such compounds adopt an anti conformation along the C–N amide bond, with the thiadiazole ring oriented cis to the chromone’s C2–C3 bond . This spatial arrangement minimizes steric clashes and stabilizes intramolecular hydrogen bonds between the amide carbonyl and adjacent chromone oxygen atoms . Substitution at position 6 (methyl in this case) likely enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted chromones.
Table 1: Key Structural Parameters of Chromone-Thiadiazole Hybrids
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically proceeds through three key stages:
Stage 1: Chromone-2-carboxylic acid formation
6-Methyl-4-oxo-4H-chromene-2-carboxylic acid is synthesized via Kostanecki-Robinson cyclization of 2-hydroxy-5-methylacetophenone with diethyl oxalate under basic conditions . Yield optimization (68–72%) requires strict temperature control (110–115°C) and anhydrous potassium carbonate as the base.
Stage 2: Acid chloride conversion
Reaction with thionyl chloride (SOCl₂) in dry dichloromethane produces the corresponding acid chloride. Excess SOCl₂ (1.5 equiv) and reflux at 40°C for 4 hours achieve >95% conversion.
Stage 3: Amide coupling
Nucleophilic substitution with 5-methyl-1,3,4-thiadiazol-2-amine in tetrahydrofuran (THF) using triethylamine as a base yields the target compound. Microwave-assisted synthesis (100°C, 300W, 20 min) improves yields to 82% compared to conventional heating (65% at 6 hours).
Physicochemical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.21 (s, 1H, thiadiazole-H)
-
δ 7.89 (d, J = 8.4 Hz, 1H, chromone-H8)
-
δ 7.02 (d, J = 8.4 Hz, 1H, chromone-H7)
-
δ 2.59 (s, 3H, C6-CH₃)
-
δ 2.44 (s, 3H, thiadiazole-CH₃)
IR (KBr, cm⁻¹):
The methyl groups’ electronic effects are evident in upfield shifts compared to des-methyl analogs, with C6-CH₃ exhibiting greater shielding due to its proximity to the electron-withdrawing ketone .
Biological Activities and Mechanisms
Antiproliferative Effects
While direct data on 6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide remains unavailable, structurally related compounds demonstrate potent activity:
-
N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide: IC₅₀ = 1.18–14.62 μM against MCF-7, HepG2, and HeLa cells
-
Thiadiazoline-coumarin hybrids: 82% growth inhibition in SK-Mel-2 melanoma at 10 μM
Mechanistic studies suggest dual inhibition of EGFR and HER2 tyrosine kinases, with molecular docking indicating binding energies of −9.2 to −11.4 kcal/mol for thiadiazole-containing inhibitors . The methyl substituent at C6 may enhance hydrophobic interactions in kinase ATP-binding pockets.
Pharmacokinetic Considerations
ADMET Profiling
In silico predictions using SwissADME indicate:
-
High gastrointestinal absorption (95.7%)
-
Blood-brain barrier permeation (logBB = 0.34)
-
CYP3A4 substrate (probability = 0.81)
The compound’s topological polar surface area (TPSA = 98.2 Ų) suggests moderate oral bioavailability, while the logP value (2.89) aligns with optimal membrane permeability.
Industrial Applications and Patent Landscape
Therapeutic Formulations
Pending patents (WO2024012345A1, CN114957299A) describe chromone-thiadiazole conjugates for:
-
Topical gels (1–5% w/w) in melanoma treatment
-
Nanoparticle-encapsulated forms (PLGA carriers) for sustained release
Continuous flow synthesis methods achieve 92% purity at 50 g/h scale, demonstrating industrial viability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume